1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid methylamide
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Overview
Description
7-hydroxy-N-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound with a unique structure that includes a pyridoquinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-N-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Optimal conditions include the use of an appropriate solvent, such as ethanol, and maintaining the reaction temperature around 60-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-N-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinoline derivative with additional hydroxyl groups, while reduction may produce a dihydroquinoline derivative .
Scientific Research Applications
7-hydroxy-N-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 7-hydroxy-N-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as altering cellular signaling pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-5-oxo-N-(3-methyl-2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- 7-hydroxy-5-oxo-N-(4-methyl-2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- 7-hydroxy-5-oxo-N-(5-methyl-2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Uniqueness
What sets 7-hydroxy-N-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide apart from similar compounds is its specific substitution pattern and functional groups, which confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
376381-96-3 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-hydroxy-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-15-13(18)10-12(17)9-6-2-4-8-5-3-7-16(11(8)9)14(10)19/h2,4,6,17H,3,5,7H2,1H3,(H,15,18) |
InChI Key |
MEKHLDSDOLTVFE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O |
solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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